molecular formula C8H5ClF3NO2 B137295 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid CAS No. 95656-52-3

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No. B137295
Key on ui cas rn: 95656-52-3
M. Wt: 239.58 g/mol
InChI Key: LZLSLGVFHCTZAH-UHFFFAOYSA-N
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Patent
US07098364B2

Procedure details

13 g (0.0543 mol) of 4-amino-3-chloro-5-trifluoromethyl-benzoic acid was added to 32.5 ml of thionyl chloride. The suspension was heated until the crystals have dissolved, then refluxing was continued for another 2 h. After cooling to room temperature, the remaining thionyl chloride was evaporated under reduced pressure, thus obtained crude 3-chloro-4-amino-5-trifluoromethyl-benzoyl chloride, which was dissolved in chloroform at heating. Filtered with heating and evaporated under reduced pressure to remove chloroform, obtained the subject product. Yield: 80–90%, melting point: 110–115° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[Cl:15].S(Cl)([Cl:18])=O>>[Cl:15][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:11]([F:14])([F:13])[F:12])[C:2]=1[NH2:1])[C:6]([Cl:18])=[O:7]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1C(F)(F)F)Cl
Name
Quantity
32.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated until the crystals
DISSOLUTION
Type
DISSOLUTION
Details
have dissolved
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
the remaining thionyl chloride was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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